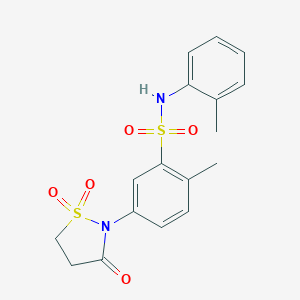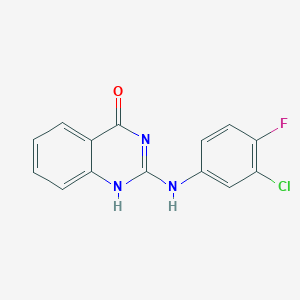
5-(cyclododecylamino)-6-methyl-1,2,4-triazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(cyclododecylamino)-6-methyl-1,2,4-triazin-3(2H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using different methods and has shown promising results in biochemical and physiological studies.
作用机制
The mechanism of action of 5-(cyclododecylamino)-6-methyl-1,2,4-triazin-3(2H)-one is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-cancer properties. It has also been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of beta-amyloid plaques, which may contribute to its potential in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 5-(cyclododecylamino)-6-methyl-1,2,4-triazin-3(2H)-one has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, it has been shown to reduce the formation of beta-amyloid plaques in the brain, which may contribute to its potential in the treatment of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 5-(cyclododecylamino)-6-methyl-1,2,4-triazin-3(2H)-one is its potential in various areas of scientific research. It has shown promising results in cancer research, neurodegenerative disorders, and the treatment of bacterial and fungal infections. However, one of the limitations of this compound is its toxicity. Studies have shown that it can be toxic to certain cells and tissues, which may limit its use in certain experiments.
未来方向
There are several future directions for the research of 5-(cyclododecylamino)-6-methyl-1,2,4-triazin-3(2H)-one. One direction is to further investigate its anti-cancer properties and potential use in cancer therapy. Another direction is to explore its potential in the treatment of other neurodegenerative disorders, such as Parkinson's disease. Additionally, further research is needed to determine its safety and toxicity in different cell types and tissues. Overall, 5-(cyclododecylamino)-6-methyl-1,2,4-triazin-3(2H)-one has shown promising results in various areas of scientific research and has the potential to be a valuable tool in the development of new therapies and treatments.
合成方法
The synthesis of 5-(cyclododecylamino)-6-methyl-1,2,4-triazin-3(2H)-one has been achieved using different methods. One of the most common methods involves the reaction of cyclododecanone with hydrazine hydrate to form cyclododecane hydrazide, which is then reacted with methyl isocyanate to form the desired compound. Another method involves the reaction of cyclododecylamine with methyl isocyanate in the presence of a catalyst. Both methods have shown good yields and purity of the product.
科学研究应用
5-(cyclododecylamino)-6-methyl-1,2,4-triazin-3(2H)-one has shown potential applications in various areas of scientific research. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. It has also shown potential in the treatment of neurodegenerative disorders, such as Alzheimer's disease, by inhibiting the formation of beta-amyloid plaques. Additionally, it has shown promising results in the treatment of bacterial and fungal infections.
属性
产品名称 |
5-(cyclododecylamino)-6-methyl-1,2,4-triazin-3(2H)-one |
|---|---|
分子式 |
C16H28N4O |
分子量 |
292.42 g/mol |
IUPAC 名称 |
5-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C16H28N4O/c1-13-15(18-16(21)20-19-13)17-14-11-9-7-5-3-2-4-6-8-10-12-14/h14H,2-12H2,1H3,(H2,17,18,20,21) |
InChI 键 |
PMZDXHQQPQVZJD-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)N=C1NC2CCCCCCCCCCC2 |
规范 SMILES |
CC1=NNC(=O)N=C1NC2CCCCCCCCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Propyl 4-hydroxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-quinolinecarboxylate](/img/structure/B254086.png)
![N~2~-(4-chlorophenyl)-N~3~-(4-isopropoxyphenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B254089.png)
![N3-(5-chloro-2-methoxyphenyl)-N2-(2,3-dimethylphenyl)-7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B254090.png)
![2,4-dimethyl-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B254091.png)
![2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]-N-pentylacetamide](/img/structure/B254092.png)
![1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B254093.png)

![N-(3-chlorophenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B254096.png)
![N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B254097.png)



![4-[(dipropylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B254105.png)